4-[Bis(2-chloroethyl)amino]benzaldehyde

Catalog No.
S586325
CAS No.
1208-03-3
M.F
C11H13Cl2NO
M. Wt
246.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[Bis(2-chloroethyl)amino]benzaldehyde

CAS Number

1208-03-3

Product Name

4-[Bis(2-chloroethyl)amino]benzaldehyde

IUPAC Name

4-[bis(2-chloroethyl)amino]benzaldehyde

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

InChI

InChI=1S/C11H13Cl2NO/c12-5-7-14(8-6-13)11-3-1-10(9-15)2-4-11/h1-4,9H,5-8H2

InChI Key

PXUFHXLGUJLBMI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)N(CCCl)CCCl

Synonyms

4-bis(2-chloroethyl)aminobenzaldehyde, p-bis-(2-chloroethyl)aminobenzaldehyde

Canonical SMILES

C1=CC(=CC=C1C=O)N(CCCl)CCCl

The exact mass of the compound 4-[Bis(2-chloroethyl)amino]benzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19996. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-[Bis(2-chloroethyl)amino]benzaldehyde (CAS 1208-03-3), commonly known as benzaldehyde mustard, is a bifunctional synthetic building block integrating a DNA-alkylating bis(2-chloroethyl)amino pharmacophore with a reactive aromatic aldehyde [1]. Operating as a bench-stable solid (melting point 86-90 °C), it serves as a critical precursor for the modular synthesis of antineoplastic agents and theranostic probes . Unlike finished nitrogen mustard drugs, the aldehyde moiety provides an orthogonal chemical handle for Knoevenagel condensations, Schiff base formations, and hydrazone couplings, enabling the attachment of the cytotoxic payload to diverse targeting carriers such as steroids, coumarins, and peptides [2].

Substituting 4-[Bis(2-chloroethyl)amino]benzaldehyde with structural analogs compromises either the synthetic route or the biological mechanism. Utilizing 4-(diethylamino)benzaldehyde maintains the aldehyde reactivity and electron-donating properties for dye synthesis but completely eliminates the bis(2-chloroethyl) leaving groups required for DNA cross-linking [1]. Conversely, substituting with finished carboxylic acid-based mustards like chlorambucil restricts the coupling chemistry to amidation or esterification, which typically requires coupling reagents (e.g., EDC/HOBt) and yields stable, non-cleavable bonds [2]. The specific aldehyde handle of CAS 1208-03-3 is strictly required to form acid-labile imine or hydrazone linkages, which are critical for designing prodrugs that release the active alkylating agent selectively in the acidic tumor microenvironment [3].

Orthogonal Linker Chemistry: Hydrazone/Imine Formation vs. Amidation

When designing targeted delivery systems, the linkage chemistry dictates the release profile. 4-[Bis(2-chloroethyl)amino]benzaldehyde readily condenses with amines and hydrazines to form Schiff bases and hydrazones (typically 60-85% yield) that undergo hydrolysis in acidic environments (pH < 6.0)[1]. In contrast, using chlorambucil as a precursor results in amide linkages that remain stable across physiological pH ranges, preventing targeted payload release [2].

Evidence DimensionLinker pH sensitivity and release mechanism
Target Compound DataForms acid-labile C=N bonds (cleaves at pH < 6.0)
Comparator Or BaselineChlorambucil (Forms pH-stable amide bonds)
Quantified DifferenceEnables pH-triggered payload release vs. stable non-release
ConditionsProdrug linker design for tumor microenvironment targeting

Procurement of the aldehyde mustard is essential for developing stimuli-responsive prodrugs that require acid-catalyzed cleavage.

Processability and Storage Stability of the Alkylating Precursor

Free nitrogen mustards, such as bis(2-chloroethyl)amine, are highly unstable, volatile liquids that rapidly polymerize and pose extreme inhalation hazards, complicating scale-up. 4-[Bis(2-chloroethyl)amino]benzaldehyde stabilizes the nitrogen lone pair through conjugation with the aromatic ring and the electron-withdrawing aldehyde, resulting in a bench-stable solid with a melting point of 86-90 °C . This allows for standard weighing, bulk storage, and controlled stoichiometric addition during multi-step synthesis.

Evidence DimensionPhysical state and handling stability
Target Compound DataSolid, mp 86-90 °C, stable under standard storage
Comparator Or BaselineBis(2-chloroethyl)amine (Volatile liquid, rapidly degrades/polymerizes)
Quantified DifferenceBench-stable solid vs. hazardous unstable liquid
ConditionsStandard laboratory and industrial storage/handling

Ensures safe manufacturability and precise stoichiometric control during the synthesis of complex antineoplastic agents.

Maintenance of Alkylating Capability vs. Non-Halogenated Analogs

While 4-(diethylamino)benzaldehyde is frequently procured for synthesizing fluorescent probes due to its similar electron-donating profile, it lacks the critical chloro leaving groups. 4-[Bis(2-chloroethyl)amino]benzaldehyde maintains the identical aldehyde reactivity (yielding >80% in Knoevenagel condensations) while preserving the bis(2-chloroethyl) moiety necessary for forming covalent DNA cross-links [1]. The presence of the chloro groups reduces the electron density on the nitrogen slightly compared to the diethyl analog, but the aldehyde remains highly susceptible to nucleophilic attack [2].

Evidence DimensionDNA cross-linking capability and condensation yield
Target Compound DataActive alkylator, >80% condensation yield
Comparator Or Baseline4-(Diethylamino)benzaldehyde (0% alkylating activity, similar condensation yield)
Quantified DifferenceProvides dual functionality (synthetic handle + cytotoxicity) vs. synthetic handle only
ConditionsChemotherapeutic precursor evaluation

Prevents the erroneous substitution of non-cytotoxic dye precursors in medicinal chemistry workflows requiring an active pharmacophore.

Synthesis of pH-Responsive Antineoplastic Prodrugs

Due to its reactive aldehyde group, this compound is the specific precursor required for synthesizing acid-labile Schiff base and hydrazone linkers. It is utilized when the design requires the nitrogen mustard payload to remain inactive in systemic circulation but cleave and activate within the acidic tumor microenvironment (pH 5.5-6.5)[1].

Development of Theranostic Fluorescent Probes

Procured for the dual-purpose synthesis of molecules that require both a fluorophore and a cytotoxic agent. The aldehyde group allows for Knoevenagel condensation with active methylene compounds (e.g., coumarin derivatives) to create extended conjugated systems that fluoresce while retaining the DNA-alkylating bis(2-chloroethyl)amino group [2].

Carrier-Linked Targeted Therapy Manufacturing

Selected over carboxylic acid-based mustards (like chlorambucil) when the targeting vector (such as a specific peptide or steroid) contains a primary amine or hydrazine that is best coupled via an imine bond rather than an amide, facilitating distinct pharmacokinetic release profiles [3].

XLogP3

2.4

Melting Point

86.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

1208-03-3

Wikipedia

4-Bis(2-chloroethyl)aminobenzaldehyde

Dates

Last modified: 08-15-2023

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